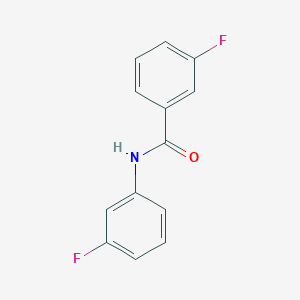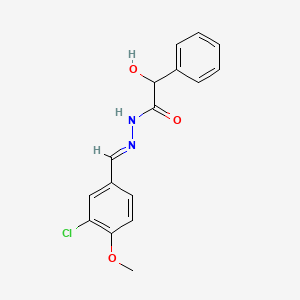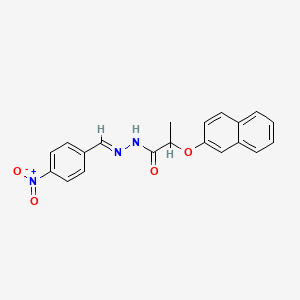![molecular formula C20H19N3O3 B5863225 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)
4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that has attracted a lot of attention from scientists due to its potential application in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool in studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition of MMPs is thought to be responsible for the compound's anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in the brain, as well as anti-inflammatory effects in various tissues. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels, making it a potential candidate for anti-cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its unique mechanism of action. This compound has been shown to inhibit various enzymes and proteins that are involved in cellular processes, making it a valuable tool in studying these processes. Additionally, this compound has been shown to have anti-cancer and neuroprotective effects, making it a potential candidate for therapeutic development.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the toxicity of this compound has not been fully evaluated, which could limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of future research is the development of this compound as a potential therapeutic agent for cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its toxicity in vivo. Finally, the development of new synthesis methods for this compound could improve its solubility and make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis method for 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 4-allyloxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been used in various scientific research applications. One of the main areas of application is in the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. It has also been used in the study of neurological disorders such as Alzheimer's disease, where it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-11-25-17-9-7-15(8-10-17)20(24)21-13-18-22-19(23-26-18)16-6-4-5-14(2)12-16/h3-10,12H,1,11,13H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFKLQPVYYGNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)
![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)

![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)

![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)

![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)